molecular formula C20H20O6 B1247487 Monotesone A

Monotesone A

Cat. No. B1247487
M. Wt: 356.4 g/mol
InChI Key: UIFXCAYUHZVWHR-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monotesone A is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7 and 3' and a prenyloxy group at position 4'. Isolated from Monotes engleri, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a member of 3'-hydroxyflavanones and a trihydroxyflavanone. It derives from a (2S)-flavanone.

Scientific Research Applications

Antifungal Properties

  • Synthesis and Antifungal Activity : The synthesis of (±)-monotesone-A, sourced from Monotes engleri, and its structural analogues demonstrated antifungal activities against various Candida species (Kenéz, Lestár, Lenkey, & Antus, 2008). This highlights its potential in antifungal applications.

Conducting Polymer Research

  • Conducting and Redox Polymers : Monotesone A derivatives may be relevant in the field of conducting polymers and electroactive materials. Such polymers are essential in energy storage systems and have applications in technology fields like automotive, solar cell devices, and biomedical equipment (Zarren, Nisar, & Sher, 2019).

Dental Resin Monomers

  • Toxicology of Dental Resin Monomers : Monomers from dental resin materials, including monotesone A analogues, might have adverse biological effects in mammalian cells. Their cytotoxicity and genotoxicity have been identified, which is crucial for understanding their safety in dental applications (Schweikl, Spagnuolo, & Schmalz, 2006).

Plant Proteomics and Metabolomics

  • Monolithic Columns in Research : In the field of plant proteomics and metabolomics, monolithic columns, which might use monotesone A or its derivatives, are essential for the separation, identification, and quantification of proteins, peptides, and metabolites (Rigobello-Masini, Penteado, & Masini, 2013).

Neurobiology

  • Monoamine Oxidase-A Inhibition : In neurobiology, plant flavonoids like monotesone A may influence monoamine oxidase-A (MAO-A), which is crucial in the metabolism of neurotransmitters such as serotonin. This suggests potential applications in treating depressive disorders (Bandaruk, Mukai, & Terao, 2014).

Ocular Pharmacokinetics

  • Drug Delivery Challenges : Monotesone A, like other monotherapy drugs, faces challenges in ocular pharmacokinetics. Efficient drug delivery to the eye is complex due to barriers protecting the eye, which is critical in the development of ophthalmological treatments (Urtti, 2006).

properties

Product Name

Monotesone A

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O6/c1-11(2)5-6-25-17-4-3-12(7-14(17)22)18-10-16(24)20-15(23)8-13(21)9-19(20)26-18/h3-5,7-9,18,21-23H,6,10H2,1-2H3/t18-/m0/s1

InChI Key

UIFXCAYUHZVWHR-SFHVURJKSA-N

Isomeric SMILES

CC(=CCOC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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